molecular formula C8H7IO2Zn B6288943 3-Acetoxyphenylzinc iodide, 0.5M in tetrahydrofuran CAS No. 1227941-06-1

3-Acetoxyphenylzinc iodide, 0.5M in tetrahydrofuran

Cat. No.: B6288943
CAS No.: 1227941-06-1
M. Wt: 327.4 g/mol
InChI Key: OFRGYVRUPNNTGU-UHFFFAOYSA-M
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Description

3-Acetoxyphenylzinc iodide is a solution with a concentration of 0.5 M in tetrahydrofuran . It has an empirical formula of C8H7IO2Zn and a molecular weight of 327.43 .


Molecular Structure Analysis

The molecular structure of 3-Acetoxyphenylzinc iodide is based on its empirical formula, C8H7IO2Zn . This indicates that the molecule consists of a phenyl ring (C6H5) with an acetoxy (CH3COO) group and a zinc iodide (ZnI) group attached.


Physical and Chemical Properties Analysis

3-Acetoxyphenylzinc iodide has a density of 1.018 g/mL at 25 °C . It’s stored at a temperature between 2-8°C . The solution has a concentration of 0.5 M in tetrahydrofuran .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3 . It has hazard statements H225, H302, H319, H335, H351 . Precautionary statements include P210, P280, P301 + P312 + P330, P305 + P351 + P338, P370 + P378, P403 + P235 .

Mechanism of Action

Target of Action

3-Acetoxyphenylzinc iodide is a versatile compound that assumes a pivotal role as a potent reagent and catalyst amid diverse organic syntheses . Its primary targets are the reactants in these syntheses, where it facilitates the formation of new bonds.

Biochemical Pathways

The biochemical pathways affected by 3-Acetoxyphenylzinc iodide are also dependent on the specific reactions it is used in. In general, it is involved in the synthesis of various organic compounds, potentially including pharmaceutical intermediates . The downstream effects of these pathways can be diverse, ranging from the synthesis of new drugs to the production of various organic materials.

Pharmacokinetics

Its solubility in tetrahydrofuran (thf) suggests that it can be well-distributed in reactions carried out in this solvent .

Result of Action

The result of 3-Acetoxyphenylzinc iodide’s action is the successful synthesis of various organic compounds. Its multifaceted utility predominantly manifests in the creation of pharmaceutical intermediates aimed at combating ailments such as cancer, cardiovascular maladies, and contagious afflictions .

Action Environment

The action, efficacy, and stability of 3-Acetoxyphenylzinc iodide are influenced by various environmental factors. These include the solvent used (e.g., THF), the temperature of the reaction , and the presence of other reactants or catalysts. Proper storage is also crucial for maintaining its stability and efficacy, with a recommended storage temperature of 2-8°C .

Properties

IUPAC Name

iodozinc(1+);phenyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRGYVRUPNNTGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C[C-]=C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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